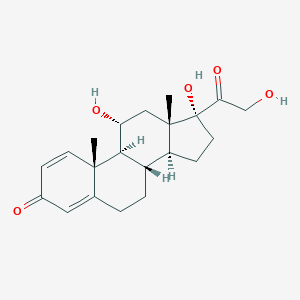

Epiprednisolone

Vue d'ensemble

Description

Synthesis Analysis

Epiprednisolone and its derivatives can be synthesized through various chemical reactions, including microbiological 1,2-dehydration processes. For instance, a method has been described for obtaining epiprednisolone through the microbiological 1,2-dehydration by a culture of Mycobacterium globiforme 193, using epihydrocortisone or its 21-acetate as substrates in a microcrystalline suspension (Borman, Koshcheenko, & Sokolova, 1978). Another approach involves the synthesis of prednisolone from 9α-hydroxy androst-4-ene-3,17-dione via specific epoxy intermediates, which may relate to epiprednisolone synthesis pathways due to structural similarities (Luu D. Huy et al., 2014).

Molecular Structure Analysis

The molecular structure of epiprednisolone has been characterized using various spectroscopic methods. These include IR, MS, and NMR techniques, providing detailed insights into the compound's structure and confirming the presence of specific functional groups and molecular frameworks essential for its activity (Luu D. Huy et al., 2014).

Chemical Reactions and Properties

Epiprednisolone undergoes specific chemical reactions, including microbiological dehydration, which is a key step in its synthesis. This process involves the conversion of epihydrocortisone to epiprednisolone, highlighting the compound's reactivity and the microbial enzymes' role in facilitating these reactions (Borman, Koshcheenko, & Sokolova, 1978).

Physical Properties Analysis

The physical properties of epiprednisolone, such as its melting point, have been difficult to ascertain accurately due to the compound's tendency to degrade upon melting. However, recent thermal analyses have provided more reliable data, suggesting that both anhydrous polymorphs of prednisolone, a closely related compound, are unambiguously enantiotropes of each other, offering insights into epiprednisolone's physical behavior (Corvis, Négrier, Soulestin, & Espeau, 2016).

Chemical Properties Analysis

The chemical properties of epiprednisolone, such as reactivity and interaction with biological molecules, are influenced by its molecular structure. The inclusion interactions of prednisolone, a compound structurally similar to epiprednisolone, with cyclodextrins have been studied, revealing that non-bond interactions form the basis of complex formation. This suggests similar potential interactions for epiprednisolone, providing insights into its solubility and stability (Jie‐Hua Shi, Ke Chen, & Yan Xu, 2014).

Applications De Recherche Scientifique

Neurological and Spinal Cord Injuries:

- Neuroprotection and Neurological Function: Epiprednisolone's relatives, such as methylprednisolone, have shown promise in improving neurological function and histopathological changes following traumatic spinal cord injury in rats (Cetin et al., 2006). Similarly, high-dose methylprednisolone has been associated with improved neurologic recovery in spinal-injured humans when administered within 8 hours of injury (Young & Bracken, 1990).

- Spinal Cord Ischemia-Reperfusion Injury: Treatments combining erythropoietin and methylprednisolone significantly improved neurological functions in patients with spinal cord ischemia-reperfusion injury (Min Xiong et al., 2011).

Inflammation and Immune Response:

- Anti-inflammatory Effects: Compounds like desipramine and fluoxetine, which have anti-inflammatory properties, may influence the efficacy of steroids in conditions like septic shock and allergic asthma (Roumestan et al., 2007).

Modulation of GABA Receptors:

- Epipregnanolone, a relative of Epiprednisolone, modulates GABA-induced chloride current in rat cerebellar and hippocampus neurons, which may have implications for neurological health (J. Bukanova et al., 2021).

Biological and Molecular Effects in Animals:

- Effects on Livestock: Prednisolone treatment in beef cattle can lead to morphological and biomolecular changes in the epididymis and testis, and transcriptomic signatures in peripheral blood mononuclear cells, highlighting the systemic impact of such treatments (Cannizzo et al., 2016).

Microbiological Applications:

- Microbial Dehydration: Epiprednisolone and its 21-acetate can be obtained through microbiological 1,2-dehydration using Mycobacterium globiforme 193 (Borman Ea et al., 1978).

Safety And Hazards

Propriétés

IUPAC Name |

(8S,9S,10R,11R,13S,14S,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28O5/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19/h5,7,9,14-16,18,22,24,26H,3-4,6,8,10-11H2,1-2H3/t14-,15-,16+,18+,19-,20-,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIGNJSKKLXVSLS-MKIDGPAKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CC(C3C(C1CCC2(C(=O)CO)O)CCC4=CC(=O)C=CC34C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12C[C@H]([C@H]3[C@H]([C@@H]1CC[C@@]2(C(=O)CO)O)CCC4=CC(=O)C=C[C@]34C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Epiprednisolone | |

CAS RN |

600-90-8 | |

| Record name | (11alpha)-11,17,21-Trihydroxypregna-1,4-diene-3,20-dione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000600908 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (11.ALPHA.)-11,17,21-TRIHYDROXYPREGNA-1,4-DIENE-3,20-DIONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VC7U8F7FXE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

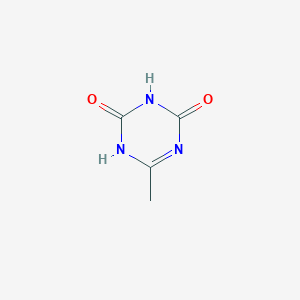

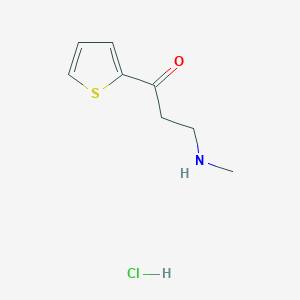

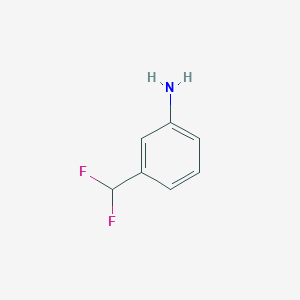

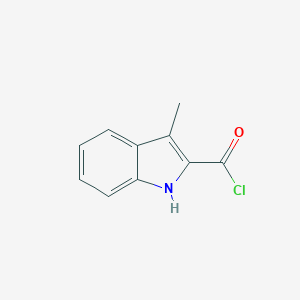

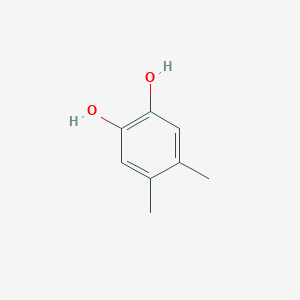

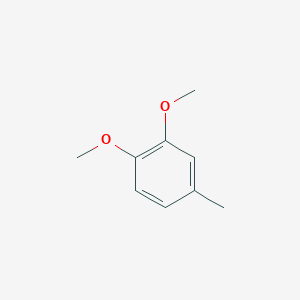

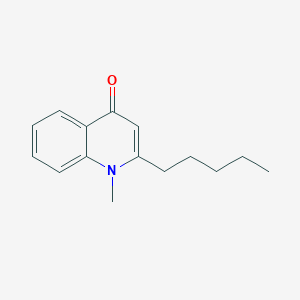

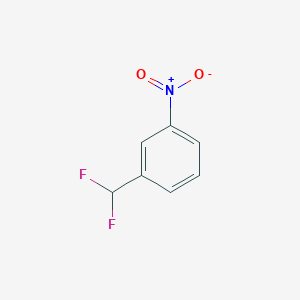

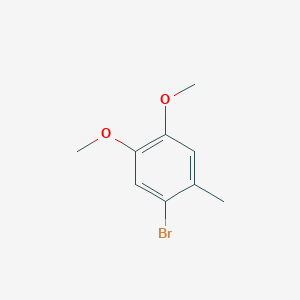

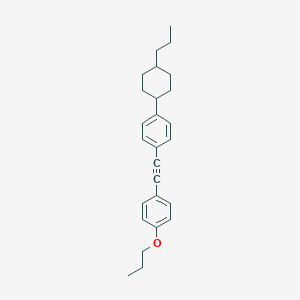

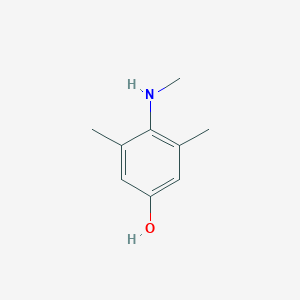

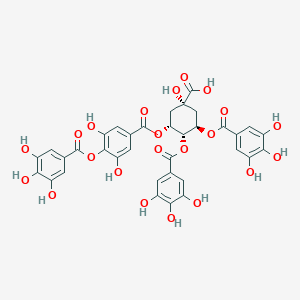

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,8-Dibromoindeno[1,2-b]fluorene-6,12-dione](/img/structure/B46244.png)